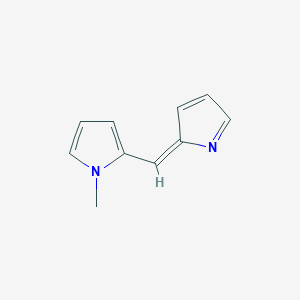
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is an organic compound characterized by its unique structure, which includes two pyrrole rings connected by a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole typically involves the condensation of pyrrole derivatives. One common method is the reaction of 2-formylpyrrole with 1-methylpyrrole in the presence of a base, such as sodium hydride or potassium carbonate, under an inert atmosphere. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: Halogenated pyrrole derivatives, nitropyrrole derivatives, and sulfonated pyrrole derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of conjugated systems, which are important in the development of organic semiconductors and conductive polymers.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with various biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable, conjugated systems. Its ability to undergo various chemical modifications makes it versatile for different applications.
作用機序
The mechanism by which 2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The compound’s conjugated system allows it to participate in electron transfer processes, which can be crucial in both chemical and biological contexts.
類似化合物との比較
Similar Compounds
2-((2H-Pyrrol-2-ylidene)methyl)-1H-pyrrole: Lacks the methyl group on the second pyrrole ring.
2-((2H-Pyrrol-2-ylidene)methyl)-1-ethyl-1H-pyrrole: Contains an ethyl group instead of a methyl group on the second pyrrole ring.
2-((2H-Pyrrol-2-ylidene)methyl)-1-phenyl-1H-pyrrole: Contains a phenyl group instead of a methyl group on the second pyrrole ring.
Uniqueness
2-((2H-Pyrrol-2-ylidene)methyl)-1-methyl-1H-pyrrole is unique due to the presence of the methyl group on the second pyrrole ring, which can influence its reactivity and the types of interactions it can participate in. This structural feature can enhance its stability and make it more suitable for certain applications compared to its analogs.
特性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC名 |
1-methyl-2-[(E)-pyrrol-2-ylidenemethyl]pyrrole |
InChI |
InChI=1S/C10H10N2/c1-12-7-3-5-10(12)8-9-4-2-6-11-9/h2-8H,1H3/b9-8+ |
InChIキー |
CRMSPHCXQYEPTM-CMDGGOBGSA-N |
異性体SMILES |
CN1C=CC=C1/C=C/2\C=CC=N2 |
正規SMILES |
CN1C=CC=C1C=C2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


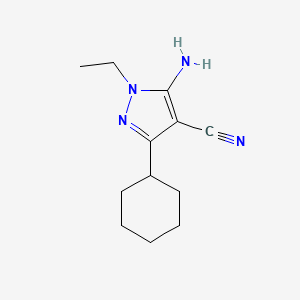
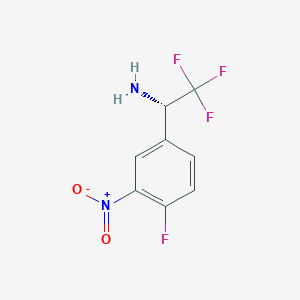


![4-Ethyl-2-nitrobenzo[d]oxazole](/img/structure/B12869347.png)
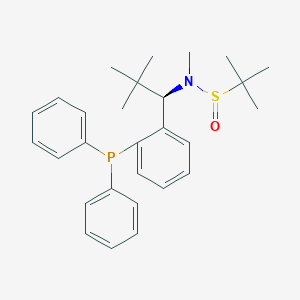
![1-(5-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869363.png)

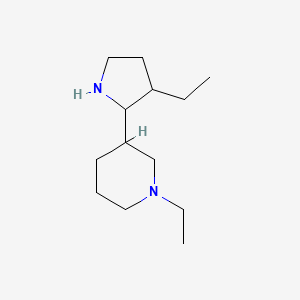
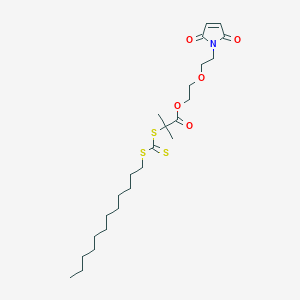
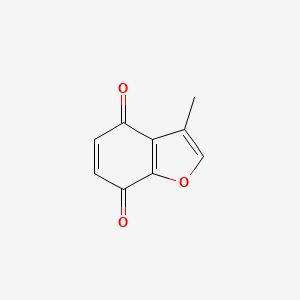


![(R)-4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B12869397.png)
